Cas no 2642176-81-4 ((1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride)

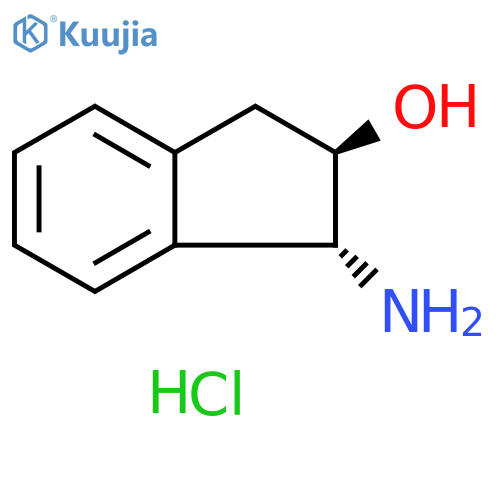

2642176-81-4 structure

商品名:(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride

CAS番号:2642176-81-4

MF:C9H12ClNO

メガワット:185.650681495667

MDL:MFCD29991530

CID:5249047

PubChem ID:122360167

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1H-Inden-2-ol, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1R,2R)-

- (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride

-

- MDL: MFCD29991530

- インチ: 1S/C9H11NO.ClH/c10-9-7-4-2-1-3-6(7)5-8(9)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1

- InChIKey: SETOMUXBRSPONI-VTLYIQCISA-N

- ほほえんだ: N[C@H]1[C@@H](CC2=CC=CC=C12)O.Cl

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266690-5.0g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95.0% | 5.0g |

$111.0 | 2025-03-20 | |

| Enamine | EN300-266690-0.05g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95.0% | 0.05g |

$19.0 | 2025-03-20 | |

| Enamine | EN300-266690-1.0g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95.0% | 1.0g |

$32.0 | 2025-03-20 | |

| Enamine | EN300-266690-1g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 1g |

$54.0 | 2023-09-12 | |

| Aaron | AR0280HI-100mg |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 100mg |

$52.00 | 2023-12-15 | |

| Aaron | AR0280HI-10g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 10g |

$538.00 | 2023-12-15 | |

| 1PlusChem | 1P028096-10g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 10g |

$523.00 | 2024-05-08 | |

| 1PlusChem | 1P028096-100mg |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 100mg |

$83.00 | 2024-05-08 | |

| 1PlusChem | 1P028096-2.5g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95% | 2.5g |

$189.00 | 2024-05-08 | |

| Enamine | EN300-266690-0.1g |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride |

2642176-81-4 | 95.0% | 0.1g |

$19.0 | 2025-03-20 |

(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2642176-81-4 ((1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol hydrochloride) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量